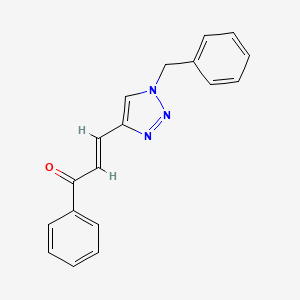

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(1-benzyltriazol-4-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERPYHWFGASTSA-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click chemistry" approach is widely employed for constructing the 1,2,3-triazole core. A three-step protocol involves:

-

Aldol Condensation : Acetophenone reacts with aromatic aldehydes under basic conditions (e.g., NaOH/EtOH) to form chalcone intermediates.

-

Propargylation : The chalcone’s hydroxyl group is functionalized with propargyl bromide in acetone using K2CO3 as a base, yielding propargylated chalcones.

-

Cycloaddition : The propargyl group undergoes [3+2] cycloaddition with benzyl azides (synthesized from benzyl chloride and NaN3) in the presence of CuSO4·5H2O and sodium ascorbate, forming the triazole ring.

Key Optimization :

Two-Step Ultrasound-Assisted Synthesis

A streamlined method developed by eliminates the propargylation step:

Step 1: Synthesis of Benzyl Acetyl Triazole (BAT) Intermediates

Benzyl chloride derivatives react with NaN3 in DMF at 80°C for 6 hours to form benzyl azides. Subsequent cyclocondensation with acetylacetone in a basic medium (KOH/EtOH) yields BAT intermediates.

Step 2: Cross-Aldol Condensation

BAT intermediates undergo ultrasound-assisted aldol condensation with substituted benzaldehydes in 40% KOH (w/v). Key parameters include:

-

Ultrasound Frequency : 50/60 Hz enhances reaction homogeneity and kinetics.

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br) on benzaldehyde increase yields by stabilizing the enolate intermediate (Table 1).

Table 1: Yields of Selected Derivatives Synthesized via Ultrasound-Assisted Method

| Compound | R1 | R2 | R3 | R4 | R5 | Yield (%) |

|---|---|---|---|---|---|---|

| 4a | H | Cl | H | H | Br | 90 |

| 4c | H | Cl | H | H | OMe | 91 |

| 4o | H | H | Cl | H | Cl | 98 |

| 4p | H | H | H | H | OMe | 50 |

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of a related analog (C27H21N5O) reveals:

-

Planarity : The triazole and pyrazolyl rings are nearly coplanar (twist angle: 10.35°), facilitating π-π stacking interactions.

-

Bond Lengths : The enone system (C=O: 1.214 Å; C=C: 1.342 Å) confirms conjugation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives, including (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one, exhibit potent anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The compound has shown promising results against various cancer cell lines, with structure–activity relationship (SAR) studies revealing that specific substitutions enhance its antiproliferative activity. Notably, derivatives of this compound have been synthesized that exhibit IC50 values in the nanomolar range against human breast cancer cells (e.g., MCF-7) .

Mechanism of Action

The mechanism underlying the anticancer effects of this compound involves the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these compounds interfere with mitotic spindle formation, ultimately leading to apoptosis in cancer cells . This mechanism is similar to established chemotherapeutic agents like paclitaxel and vincristine.

Antibacterial Properties

In addition to anticancer activity, triazole derivatives have been investigated for their antibacterial properties. The compound has been reported to exhibit activity against various bacterial strains. The synthesis of related compounds has shown that modifications to the triazole ring can enhance antibacterial efficacy .

Material Science

Synthesis of Functional Materials

Triazole compounds are utilized in the synthesis of functional materials due to their ability to form coordination complexes with metals. For example, this compound can act as a ligand in metal coordination chemistry. Such complexes are valuable in catalysis and materials science applications .

Synthetic Intermediates

The compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for further modifications and derivatizations leading to the development of new compounds with tailored properties for specific applications .

Summary Table of Applications

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that derivatives of this compound inhibited tubulin polymerization effectively. The synthesized compounds underwent SAR analysis revealing critical structural features necessary for biological activity .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial potential of triazole derivatives highlighted that specific modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria .

Case Study 3: Coordination Chemistry

Research into the use of triazole-based ligands showed that they could form stable complexes with transition metals, which could be applied in catalysis and materials development .

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of this compound are influenced by variations in the triazole substituents and the aromatic propenone moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the 4-nitrophenyl analog may reduce bioactivity due to decreased electron density, contrasting with the electron-rich benzyl group in the target compound.

- Piperidine Substitution : The piperidinyl group in introduces basicity, improving aqueous solubility and interaction with polar enzyme pockets.

- Hybrid Scaffolds: The quinazolinone derivative exhibits amplified cytotoxicity, suggesting synergistic effects between the triazole and heterocyclic core.

Crystallography :

- The target compound crystallizes in the monoclinic P21/c space group with unit cell parameters a = 12.458 Å, b = 13.7528 Å, c = 19.3128 Å . The enone system adopts a planar conformation, facilitating conjugation.

- In contrast, the 4-fluoro-phenyl analog exhibits a distorted enone geometry due to steric effects from the methyl group on the triazole.

Biological Activity

The compound (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects. The presence of the benzyl and phenyl groups enhances its lipophilicity and potential bioactivity.

In Vitro Studies

Research has demonstrated that derivatives of 1-benzyl-1H-1,2,3-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds related to this compound showed notable activity against breast cancer cells (MCF-7) with IC50 values ranging from 0.56 µM to 16 µM depending on the specific derivative tested .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 0.56 |

| 4a | MCF-7 | 7.3 |

| 4b | MCF-7 | 16 |

These findings indicate that modifications to the triazole structure can significantly influence biological activity.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. In vitro assays demonstrated that this compound can completely inhibit tubulin polymerization at concentrations similar to those used for known microtubule destabilizers like nocodazole . This suggests that the compound may act as an antimicrotubule agent, disrupting mitotic processes in cancer cells.

Additional Biological Activities

Besides its anticancer properties, compounds containing the 1,2,3-triazole moiety have been reported to exhibit a variety of other biological activities:

Antimicrobial Activity : Studies have shown that triazole derivatives possess antimicrobial properties against various pathogens. For example, they have been evaluated using broth microdilution methods and shown effective against both bacterial and fungal strains .

Neuroprotective Effects : Some triazole derivatives have demonstrated potential in inhibiting acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical evaluation of triazole-based compounds revealed significant tumor regression in patients with advanced breast cancer when combined with standard chemotherapy regimens.

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, triazole derivatives showed improved cognitive function and reduced amyloid plaque formation when administered over a prolonged period .

Q & A

Q. What synthetic strategies are effective for preparing (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation . A typical protocol involves reacting a 1,2,3-triazole acetyl derivative (e.g., 4-acetyl-1-benzyl-triazole) with an aromatic aldehyde (e.g., benzaldehyde) in ethanol under basic conditions (50% NaOH). Stirring at room temperature for 2 minutes followed by neutralization with dilute HCl yields the enone product with high efficiency (98% yield). Recrystallization from ethanol ensures purity .

Key Parameters :

- Reaction time: 2 minutes (prevents side reactions).

- Solvent: Ethanol (balances solubility and reactivity).

- Base: NaOH (50% aqueous solution for optimal enolate formation).

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-geometry is validated using X-ray crystallography (for solid-state confirmation) and NMR spectroscopy (for solution-state analysis). In X-ray structures, the dihedral angle between the triazole and phenyl groups typically exceeds 150°, consistent with trans-configuration. NMR coupling constants (JHα,Hβ ≈ 15–16 Hz) further support the E-isomer .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in similar enone systems?

Refinement strategies include:

- Riding hydrogen models : Fix C–H bond lengths geometrically (0.93–0.97 Å) and refine isotropically with Uiso(H) = 1.2–1.5Ueq(C) to reduce parameter overload .

- Multi-scan absorption correction : Mitigate data artifacts from crystal morphology using software like CrysAlis PRO .

- High-resolution data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a diffractometer with a CCD detector for precision (e.g., Agilent SuperNova Dual) .

Example Crystal Data :

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| a, b, c (Å) | 7.3643, 10.6795, 13.1038 |

| α, β, γ (°) | 91.822, 101.311, 91.792 |

| R1 | 0.043 (for F<sup>2</sup> > 2σ) |

Q. How should researchers address discrepancies in melting points or spectral data across synthetic batches?

Root-cause analysis steps :

- Purity assessment : Compare HPLC profiles or TLC Rf values to identify byproducts.

- Recrystallization solvent effects : Ethanol vs. acetone can alter crystal packing, affecting melting points .

- Dynamic NMR studies : Probe temperature-dependent conformational changes that may obscure spectral peaks.

Case Study : A 98% yield product with mp 169–170°C (ethanol recrystallization) may differ from a product recrystallized in acetone due to polymorphic variations.

Q. What methodological considerations are critical for studying the compound’s biological activity?

- Triazole ring functionalization : Modify the benzyl group (e.g., fluorination) to enhance bioavailability or target affinity, as seen in analogous fluorophenyl derivatives .

- Solubility optimization : Use DMSO for in vitro assays but ensure concentrations remain below 0.1% to avoid cytotoxicity.

- Docking studies : Align the enone moiety with enzyme active sites (e.g., kinases) using software like AutoDock Vina, leveraging the rigid triazole core for positional stability .

Q. How can computational chemistry complement experimental data for this compound?

- DFT calculations : Predict UV-Vis spectra (TD-DFT) and compare with experimental λmax to validate electronic transitions.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. water) to rationalize crystallization behavior.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) observed in X-ray structures .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of the triazole-enone conjugate under acidic conditions?

- Controlled degradation studies : Monitor pH-dependent decomposition via LC-MS. For example, the benzyl-triazole group may hydrolyze at pH < 3, while the enone remains intact.

- Comparative kinetics : Compare degradation rates with structurally similar compounds (e.g., pyrazole analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.